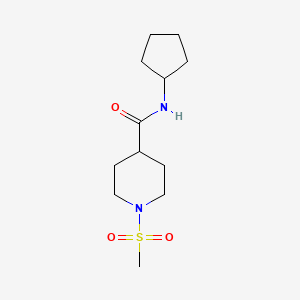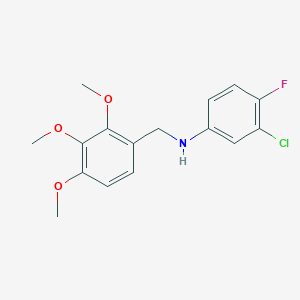![molecular formula C20H23ClN2O B5880404 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, commonly referred to as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. CPCA is a member of the acetamide family of compounds and is a potent inhibitor of the dopamine transporter (DAT).
Mecanismo De Acción
The primary mechanism of action of CPCA is the inhibition of dopamine reuptake by 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, which terminates the action of dopamine. Inhibition of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide by CPCA leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
CPCA has been shown to have significant biochemical and physiological effects in various animal models. Studies have shown that CPCA increases the release of dopamine in the striatum, which is responsible for regulating motor function. CPCA has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood and behavior. CPCA has also been shown to have effects on other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA has several advantages and limitations for lab experiments. One advantage of CPCA is its potency and selectivity for 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide inhibition. CPCA has been shown to be a more potent inhibitor of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide than other compounds, such as cocaine. This potency and selectivity make CPCA an ideal compound for studying the role of dopamine in neurological disorders. One limitation of CPCA is its potential toxicity. Studies have shown that high doses of CPCA can lead to neurotoxicity in animal models. This toxicity limits the use of CPCA in clinical trials and highlights the need for further research to determine the safety and efficacy of CPCA.
Direcciones Futuras
There are several future directions for research on CPCA. One area of research is the development of novel compounds based on the structure of CPCA. These compounds could have improved selectivity and potency for 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide inhibition and could be used in the treatment of neurological disorders. Another area of research is the investigation of the effects of CPCA on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, further research is needed to determine the safety and efficacy of CPCA in clinical trials and to develop new treatment strategies for neurological disorders.
Métodos De Síntesis
CPCA can be synthesized using a multi-step process that involves the reaction of 4-chloroacetophenone with piperidine followed by the reaction of the resulting compound with 4-(aminomethyl)benzonitrile. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis method of CPCA has been well-established and is widely used in the scientific community.
Aplicaciones Científicas De Investigación
CPCA has been extensively studied in the field of neuroscience due to its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and reward. Inhibition of 2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide by CPCA leads to an increase in dopamine levels in the brain, which has been shown to have therapeutic effects in various neurological disorders. CPCA has been studied as a potential treatment for disorders such as attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-18-8-4-16(5-9-18)14-20(24)22-19-10-6-17(7-11-19)15-23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRNFJKLTRVOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)




![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)